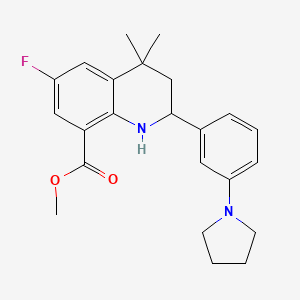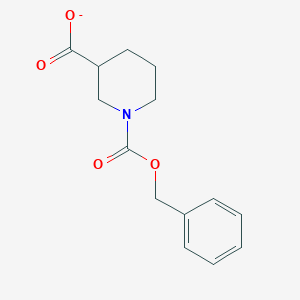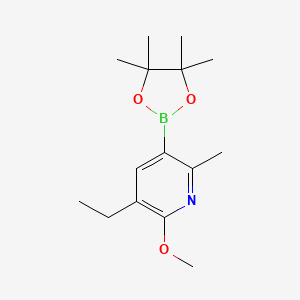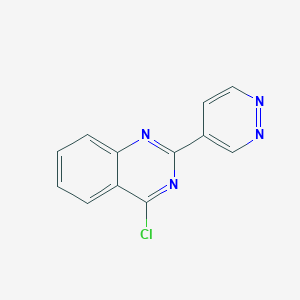
4-chloro-2-pyridazin-4-ylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-pyridazin-4-ylquinazoline is a heterocyclic compound that contains both quinazoline and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and pyridazinyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-pyridazin-4-ylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroquinazoline with pyridazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-chloro-2-pyridazin-4-ylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
4-chloro-2-pyridazin-4-ylquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 4-chloro-2-pyridazin-4-ylquinazoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied . The compound can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes .
相似化合物的比较
Similar Compounds
2-Chloro-4-(pyridin-2-yl)quinazoline: Similar in structure but with a pyridinyl group instead of a pyridazinyl group.
4-Chloroquinazoline: Lacks the pyridazinyl group, making it less versatile in certain chemical reactions.
Pyridazinone Derivatives: These compounds share the pyridazine ring but differ in other structural aspects.
Uniqueness
4-chloro-2-pyridazin-4-ylquinazoline is unique due to the combination of the quinazoline and pyridazine rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H7ClN4 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC 名称 |
4-chloro-2-pyridazin-4-ylquinazoline |
InChI |
InChI=1S/C12H7ClN4/c13-11-9-3-1-2-4-10(9)16-12(17-11)8-5-6-14-15-7-8/h1-7H |
InChI 键 |
LBHYJOVMTVIVHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=NC=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-6-methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8572225.png)
![ethyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8572229.png)
![2-Chloro-1-[4-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-ethanone](/img/structure/B8572235.png)
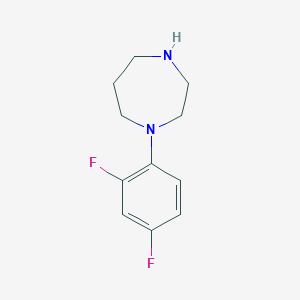
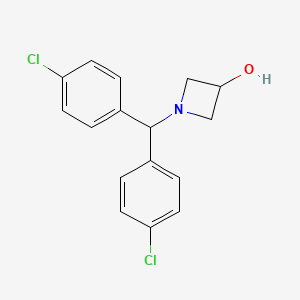
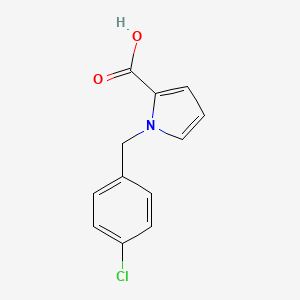
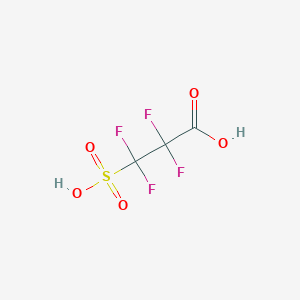
![[Trans-2-ethynylcyclopropyl]methanol](/img/structure/B8572276.png)
